[5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride
Description
[5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an azetidin-3-yl group and a hydroxymethyl (-CH2OH) moiety. The dihydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
[5-(azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS.2ClH/c10-3-5-8-9-6(11-5)4-1-7-2-4;;/h4,7,10H,1-3H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAILLXNRDBHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NN=C(S2)CO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride typically involves the formation of the azetidine and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be synthesized through the reaction of a suitable amine with an epoxide, while the thiadiazole ring can be formed by the reaction of thiosemicarbazide with a carboxylic acid derivative. The final coupling step often involves the use of a dehydrating agent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
[5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs. These products can have varied applications depending on their chemical properties .
Scientific Research Applications
Chemistry
In chemistry, [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent. Researchers are investigating its mechanism of action and potential therapeutic applications .
Medicine
In medicine, this compound is being explored for its potential as a pharmaceutical agent. Its unique structure and chemical properties make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their mechanical strength, thermal stability, and resistance to degradation .
Mechanism of Action
The mechanism of action of [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial and antifungal effects. The compound may also interact with DNA or proteins, affecting their function and leading to cell death in pathogenic organisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry. Key structural analogs include:
Key Observations :
- Azetidine vs.
- Salt Forms : Dihydrochloride salts (e.g., ) generally improve solubility over free bases, critical for in vivo efficacy.
2.2.1. Anticancer Activity
- Compound 9b (Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate): IC50 = 2.94 µM against HepG2 (hepatocellular carcinoma) . Mechanism: Caspase-3/9 activation via apoptosis induction.
- Compound 25 (2-(3-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide):
- Target Compound: No direct data, but the azetidine moiety may modulate apoptosis pathways similarly to rigid heterocycles in .
2.2.2. Antibacterial Activity
Physicochemical Properties
Structure-Activity Relationships (SAR)
Biological Activity
[5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features that combine an azetidine ring with a thiadiazole moiety. This compound has been explored for various biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.
- IUPAC Name : (5-(azetidin-3-yl)-1,3,4-thiadiazol-2-yl)methanol dihydrochloride
- CAS Number : 2411201-06-2
- Molecular Formula : C6H11Cl2N3OS
- Molecular Weight : 244.14 g/mol
- Purity : ≥95%
Biological Activity Overview
The biological activity of [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride has been investigated through various studies focusing on its potential therapeutic applications.
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit potent antimicrobial properties. For instance, a study evaluated various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride displayed minimum inhibitory concentrations (MICs) ranging from 3.58 to 8.74 µM against selective microbial strains .
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| D-2 | 3.58 | Gram-positive |
| D-4 | 4.20 | Gram-negative |
| D-6 | 6.50 | Fungal strains |
Anticancer Activity
The anticancer potential of the compound has also been explored. In vitro studies demonstrated that certain thiadiazole derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds were found to be comparable to standard chemotherapeutics like doxorubicin .
Antioxidant Activity
The antioxidant capacity of [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride was assessed using the DPPH assay. Results indicated that the compound had a notable free radical scavenging ability with an IC50 value of 22.3 µM compared to ascorbic acid (IC50 = 111.6 µM) . This suggests its potential use in preventing oxidative stress-related diseases.
The mechanism by which [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-y]methanol dihydrochloride exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in critical biological pathways. Its structural characteristics allow it to modulate the activity of these targets effectively .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that the presence of electron-withdrawing groups at specific positions enhances the antimicrobial activity of thiadiazole derivatives. Conversely, electron-donating groups improve anticancer and antioxidant activities .
Q & A
Q. What are the optimal synthetic pathways for [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride, and how are they validated?
Methodological Answer: The synthesis typically involves refluxing precursors like 1,3,4-oxadiazole-2-thione derivatives with acetyl chloride or benzoyl bromide in glacial acetic acid (e.g., 40-minute reflux at stoichiometric ratios of 1:2.3 for reactant:reagent). Post-reaction, the product is precipitated in cold water, filtered, and purified via thin-layer chromatography (TLC) using methanol:chloroform (1:9 or 2:8) to confirm purity . Key validation steps include:
- TLC Analysis : Monitor reaction progress and purity using silica gel plates.
- Stoichiometric Optimization : Adjust reagent ratios (e.g., acetyl chloride to substrate) to minimize byproducts.
- Recrystallization : Ethanol or ethanol-DMF mixtures are used for recrystallization to enhance crystalline purity .
Q. How is the purity of [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride assessed in academic settings?
Methodological Answer: Purity is validated using:
- TLC with Multiple Solvent Systems : Methanol:chloroform ratios (1:9, 2:8) to detect impurities at 254 nm UV .
- Spectroscopic Techniques : NMR (for structural confirmation) and mass spectrometry (for molecular ion peaks).
- Loss on Drying Tests : ≤0.5% weight loss after 3 hours at 105°C ensures minimal moisture/solvent residues .
Advanced Research Questions
Q. How do tautomerism and stereochemical dynamics impact the reactivity of [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride?
Methodological Answer: Thione-thiol tautomerism in related 1,3,4-oxadiazole-2-thione derivatives alters reactivity. For example:
- Spectroscopic Analysis : FT-IR and UV-Vis identify thiol/thione tautomers.
- Computational Modeling : DFT calculations predict tautomeric stability (e.g., thione form dominates in polar solvents) .
- Reactivity Studies : Compare alkylation/acylation rates under varying pH and solvent conditions to map tautomer-dependent pathways .
Q. What strategies resolve contradictions in reaction yields reported for similar thiadiazole derivatives?
Methodological Answer: Yield discrepancies arise from:
- Reaction Temperature : Higher temperatures (e.g., 80°C vs. 25°C) may favor side reactions like hydrolysis.
- Catalyst Use : Triethylamine in dioxane improves acylation efficiency (e.g., 85% yield vs. 60% without) .
- Byproduct Identification : LC-MS or GC-MS detects intermediates (e.g., unreacted thione or acetylated byproducts) .
Q. How can computational tools enhance experimental design for derivatizing this compound?
Methodological Answer:
- Virtual Screening : Molecular docking predicts binding affinity for azetidine-thiadiazole hybrids in enzyme targets (e.g., kinases).
- Reactor Simulation : Software like Aspen Plus models reaction kinetics under varied pressures/temperatures .
- Data-Driven Optimization : Machine learning correlates structural descriptors (e.g., logP, H-bond donors) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
